1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol
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Overview
Description
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14ClNO It is a chiral molecule with a hydroxyl group, an amino group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(4-chlorophenyl)propan-2-ol
- 1-Amino-1-(4-methylphenyl)propan-2-ol
- 1-Amino-1-(4-bromophenyl)propan-2-ol
Uniqueness
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
TVIZKHYDNFUQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
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